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Compound of Interest

Compound Name: Undec-10-enohydrazide

Cat. No.: B1197583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antifungal activity,

and proposed mechanism of action of novel antifungal agents derived from Undec-10-
enohydrazide. The following protocols and data are intended to facilitate further research and

development in the field of antifungal drug discovery.

Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant

strains, underscores the urgent need for novel antifungal therapeutics. Undec-10-
enohydrazide, a derivative of the naturally occurring undecylenic acid, serves as a versatile

scaffold for the synthesis of a variety of hydrazone derivatives. These compounds have

demonstrated significant in vitro activity against clinically relevant fungal pathogens, suggesting

a promising avenue for the development of new antifungal agents.

Data Presentation
The antifungal activity of a series of synthesized N'-benzylidene/(1-phenylethylidene)undec-10-

enehydrazides was evaluated against pathogenic fungi. The Minimum Inhibitory Concentration

(MIC), the lowest concentration of a compound that prevents visible growth, was determined

using the tube dilution method. The results are summarized in the table below.
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Table 1: Antifungal Activity of Undec-10-enohydrazide Derivatives (MIC in µM/mL)[1]

Compound ID R Candida albicans Aspergillus niger

4 H >1000 >1000

5 2-NO₂ 60.89 121.78

6 3-NO₂ 60.89 60.89

7 4-NO₂ 243.56 243.56

8 2-Cl 254.91 509.82

9 4-Cl 509.82 >1000

10 2-OH 262.90 525.80

11 4-OH 525.80 >1000

12 4-CH₃ 531.25 >1000

13 4-OCH₃ 500.00 >1000

14 3-OCH₃ 125.00 125.00

15 2,4-di-Cl 237.97 475.94

16 3,4-di-OCH₃ 232.32 464.64

17 4-N(CH₃)₂ 486.98 486.98

18 CH₃ (acetophenone) >1000 >1000

19 4-Cl (acetophenone) 461.41 922.82

20 4-Br (acetophenone) 394.98 789.96

Experimental Protocols
Protocol 1: Synthesis of N'-substituted-
benzylidene)undec-10-enehydrazide Derivatives[1]
This protocol details a three-step synthesis process starting from undec-10-enoic acid.
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Step 1: Synthesis of Ethyl Undec-10-enoate (2)

In a round-bottom flask, dissolve 0.065 mol of undec-10-enoic acid (1) in 50 mL of absolute

ethanol.

Add 4-5 drops of concentrated sulfuric acid as a catalyst.

Reflux the mixture for 8-10 hours.

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

Extract the synthesized ester (2) with diethyl ether.

Separate the ether layer and evaporate the solvent to obtain the crude ester.

Step 2: Synthesis of Undec-10-enehydrazide (3)

Reflux a mixture of 0.055 mol of ethyl undec-10-enoate (2) and 0.136 mol of hydrazine

hydrate in ethanol for 12-14 hours.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture.

Filter the precipitate, wash with diethyl ether, and dry to obtain undec-10-enehydrazide (3).

Step 3: Synthesis of N'-(substituted-benzylidene)undec-10-enehydrazides (4-17)

In a flask, mix 0.005 mol of undec-10-enehydrazide (3) with an equimolar amount of the

appropriate substituted aromatic aldehyde.

Add ethanol and reflux the mixture for 4-5 hours.

Monitor the reaction progress by TLC.

After completion, evaporate the excess ethanol.

Filter the resulting precipitate and wash with hexane.
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Recrystallize the crude product from ethanol to obtain the pure target compound.

Protocol 2: Broth Microdilution Antifungal Susceptibility
Testing (CLSI M27-A3 Adapted)[2][3][4]
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines for determining the Minimum Inhibitory Concentration (MIC) of the synthesized

compounds.[2][3][4]

1. Preparation of Fungal Inoculum: a. Culture the fungal strains (e.g., Candida albicans,

Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for

24-48 hours. b. Prepare a suspension of fungal cells in sterile saline (0.85%). c. Adjust the

suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d.

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum

concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a

suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each compound in RPMI-

1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well

of the microtiter plate containing the compound dilutions. b. Include a growth control well

(inoculum without compound) and a sterility control well (medium only). c. Incubate the plates

at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for fungal growth. b. The

MIC is the lowest concentration of the compound at which there is a significant inhibition of

growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
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Caption: Workflow for the synthesis and antifungal evaluation of Undec-10-enohydrazide
derivatives.

Proposed Mechanism of Action: Inhibition of Fungal
Fatty Acid Biosynthesis
Hydrazone-containing compounds have been suggested to exert their antifungal effects by

inhibiting key enzymes in essential metabolic pathways.[5] One of the putative targets is the

fungal fatty acid synthase (FAS) complex, which is responsible for the de novo synthesis of

fatty acids, critical components of fungal cell membranes. Inhibition of FAS disrupts membrane

integrity and leads to fungal cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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